molecular formula C11H14F2N4O2 B10971732 1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(5-methyl-1H-pyrazol-1-yl)ethanone

1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(5-methyl-1H-pyrazol-1-yl)ethanone

Cat. No.: B10971732
M. Wt: 272.25 g/mol
InChI Key: KNOHQQLTQUZCMT-UHFFFAOYSA-N
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Description

1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE is a complex organic compound that features a pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE typically involves multiple steps. One common method includes the reaction of 5-(difluoromethyl)-3-methyl-1H-pyrazole with an appropriate ethanone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The difluoromethyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.

Scientific Research Applications

1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Agricultural Chemistry: Possible application as a pesticide or herbicide due to its unique chemical properties.

    Material Science: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the context of its application, such as its use in medicine or agriculture.

Comparison with Similar Compounds

  • 1-[5-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]-2-(5-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE
  • 1-[5-(TRIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE

Uniqueness: 1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE is unique due to the presence of both difluoromethyl and hydroxyl groups on the pyrazole ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in various fields.

Properties

Molecular Formula

C11H14F2N4O2

Molecular Weight

272.25 g/mol

IUPAC Name

1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-2-(5-methylpyrazol-1-yl)ethanone

InChI

InChI=1S/C11H14F2N4O2/c1-7-5-11(19,10(12)13)17(15-7)9(18)6-16-8(2)3-4-14-16/h3-4,10,19H,5-6H2,1-2H3

InChI Key

KNOHQQLTQUZCMT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C(F)F)O)C(=O)CN2C(=CC=N2)C

Origin of Product

United States

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